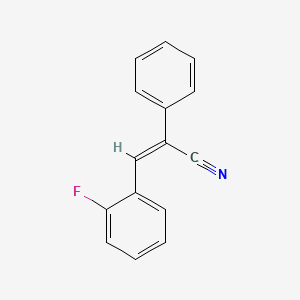
3-(2-fluorophenyl)-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves multicomponent reactions, as seen in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This compound is crystallized in the monoclinic space group C2/c, highlighting the importance of fluorine atoms in the development of structurally complex molecules (Sharma et al., 2013). Furthermore, the enantiospecific synthesis of related fluorophenyl compounds showcases the applicability of isotopic exchange in the development of radiopharmaceuticals for molecular imaging (Meleán et al., 2011).
Molecular Structure Analysis
Structural analyses of fluorophenyl-related compounds reveal intricate details about their molecular conformation. For instance, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile indicates the significance of the nitrile function and fluorine atoms in forming bioactive heterocycles, emphasizing the role of fluorine in enhancing molecular properties (Naveen et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical properties of fluorophenyl compounds are highlighted by their ability to undergo transformations into bioactive molecules. The synthesis and characterization of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile demonstrate the compound's potential in organic transformations and its stability, showcasing the fluorine atom's impact on molecular reactivity (Brahmachari et al., 2015).
Physical Properties Analysis
The physical properties of fluorophenyl compounds, such as melting points and crystal structures, are crucial for understanding their stability and applicability in various domains. The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, and its detailed characterization provides insights into the influence of fluorine on the compound's physical attributes (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of "3-(2-fluorophenyl)-2-phenylacrylonitrile" and related compounds, such as their reactivity, solubility, and potential for forming hydrogen bonds, play a significant role in their applications. Studies on similar compounds, like the practical synthesis of 2-fluoro-4-bromobiphenyl, outline methodologies for introducing fluorine into aromatic compounds, enhancing their utility in the development of pharmaceuticals and other chemicals (Qiu et al., 2009).
Applications De Recherche Scientifique
Photoredox Catalysis
Photoredox catalysis has emerged as a pivotal method for initiating radical reactions, including fluoromethylation processes. Compounds similar to 3-(2-fluorophenyl)-2-phenylacrylonitrile have been utilized in developing efficient and selective radical fluoromethylation reactions, highlighting the significance of fluorinated motifs in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Aggregation-Enhanced Fluorescence
The principle of aggregation-enhanced fluorescence (AEF) is crucial for designing brighter and more efficient fluorophores. A study has demonstrated the application of donor-π-acceptor type fluorophores, including derivatives of 3-(2-fluorophenyl)-2-phenylacrylonitrile, as highly efficient nondoped emitters for organic light-emitting diodes (OLEDs), showcasing the potential in electronic and photonic devices (Wu et al., 2017).
Fluorescent Nanomicelles for In Vivo Imaging
Polymeric nanomicelles doped with organic fluorophores, which exhibit aggregation-enhanced fluorescence, have been developed for in vivo diagnostic applications. These nanomicelles, which could be related to the structural family of 3-(2-fluorophenyl)-2-phenylacrylonitrile, offer bright fluorescence emission and stability in biological environments, making them suitable for in vivo imaging of tumors and lymph nodes (Wang et al., 2011).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, which can be structurally related to 3-(2-fluorophenyl)-2-phenylacrylonitrile, have been explored for their potential as fluorescent pH sensors. Their ability to switch emission between different states upon protonation and deprotonation makes them valuable for detecting acidic and basic conditions in both solution and solid states, contributing to advancements in chemical sensing technologies (Yang et al., 2013).
Organometallic Fluorine Chemistry
The organometallic fluorine chemistry of palladium and rhodium has been studied for the selective introduction of fluorine into aromatic rings. This research is crucial for synthesizing selectively fluorinated organic compounds, which are highly sought after in pharmaceuticals and agrochemicals. The study provides insights into developing new methods for aromatic fluorination, which could potentially involve compounds like 3-(2-fluorophenyl)-2-phenylacrylonitrile (Grushin, 2010).
Propriétés
IUPAC Name |
(Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXIPHHOFFICW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

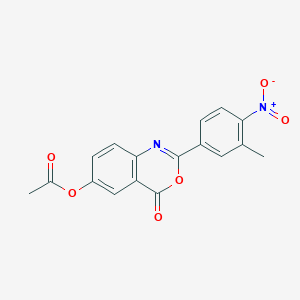
![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)
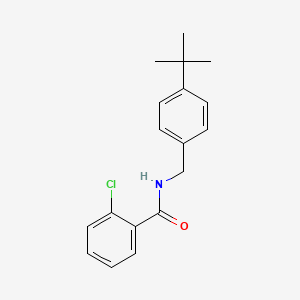
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
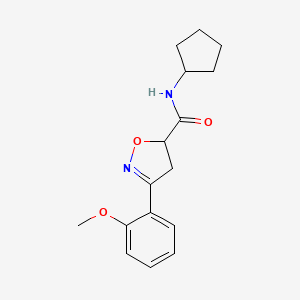
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
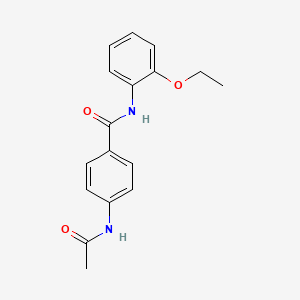
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)